molecular formula C13H15NO5S B2355139 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid CAS No. 2248258-53-7

1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid

Cat. No. B2355139
CAS RN: 2248258-53-7
M. Wt: 297.33
InChI Key: ODFDJCGLHBEVSS-UHFFFAOYSA-N
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Description

1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid, also known as OPTC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. OPTC is a thiazine derivative, and its chemical structure consists of a thiazine ring, a carboxylic acid group, and a phenyl group. In

Mechanism of Action

The mechanism of action of 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid is not fully understood. However, it has been suggested that 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid has been found to have both biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid has been found to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid has also been found to have low toxicity, making it a safe compound to work with in lab experiments. However, one limitation of 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid is its poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid. One direction is to further investigate its anti-inflammatory and anti-tumor effects, particularly in animal models. Another direction is to explore its potential as a treatment for bacterial infections. In addition, the development of more soluble derivatives of 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid could improve its efficacy and make it more suitable for clinical use.

Synthesis Methods

The synthesis of 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid involves the reaction of 4-phenyl-1,3-thiazol-2-amine with di-tert-butyl dicarbonate, followed by the addition of triethylamine and acetic anhydride. The resulting compound is then hydrolyzed with hydrochloric acid to yield 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid. The synthesis of 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid has been optimized to yield high purity and high yield.

Scientific Research Applications

1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid has been found to have potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid has been studied as a potential treatment for various diseases, such as cancer, arthritis, and bacterial infections.

properties

IUPAC Name

1-oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c15-12(16)11-9-20(18)7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFDJCGLHBEVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC(N1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-4-phenylmethoxycarbonyl-1,4-thiazinane-3-carboxylic acid

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